molecular formula C13H13N5O2 B3053347 N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide CAS No. 5327-35-5

N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide

Cat. No.: B3053347
CAS No.: 5327-35-5
M. Wt: 271.27 g/mol
InChI Key: WXHHXDALUNECPB-UHFFFAOYSA-N
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Description

N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antifungal properties . The structure of this compound consists of a triazine ring substituted with acetamido and phenyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is carried out in the presence of sodium carbonate as an acid scavenger to neutralize the liberated hydrochloric acid . The reaction conditions often include an ice-bath to control the temperature and ensure the selective substitution of the chloride ions.

Industrial Production Methods

Industrial production of N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazines, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetamido and phenyl groups on the triazine ring enhances its ability to interact with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-8(19)14-12-16-11(10-6-4-3-5-7-10)17-13(18-12)15-9(2)20/h3-7H,1-2H3,(H2,14,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHXDALUNECPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC(=N1)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967848
Record name N,N'-(6-Phenyl-1,3,5-triazine-2,4-diyl)diethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-35-5
Record name NSC3317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(6-Phenyl-1,3,5-triazine-2,4-diyl)diethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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